N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide
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Overview
Description
N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide is a complex organic compound that features a benzodioxin moiety fused with a pyridine ring and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with pyridine-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as lithium hydride and solvents like N,N-dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin moiety can interact with various biological pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides: Exhibits significant biofilm inhibition activity.
Uniqueness
N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-16(19)18-15-5-3-4-12(17-15)11-6-7-13-14(10-11)21-9-8-20-13/h2-7,10H,1,8-9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKOSAHXOLZIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=N1)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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